molecular formula C10H10O2S B2750842 Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate CAS No. 39891-63-9

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2750842
CAS No.: 39891-63-9
M. Wt: 194.25
InChI Key: WQSWAMIVBYEOJS-UHFFFAOYSA-N
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Description

“Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” is a chemical compound with the molecular formula C10H10O2S . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the condensation of arylacetic acid esters with methyl esters of dithiocarboxylic acids . Another method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . A series of 2-aminobenzothiophenes, including esters of 3-carboxylic acids, were obtained by a CuBr/1,10-Phen-catalyzed Ullmann cross coupling .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3 . This indicates that the molecule consists of a benzothiophene ring with a methyl ester group attached to one of the carbon atoms in the ring .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 194.25 .

Scientific Research Applications

Synthesis and Electrochemical Properties

Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate is a subject of interest in organic synthesis and electrochemical studies. Research has explored its synthesis methods and electrochemical reduction, highlighting its applications in forming compounds like methyl 1-benzothiophene-2-carboxylate through the electrochemical reduction process. This process involves an electron-chemical step-electron (ECE) mechanism, where the primary radical anion is split into a halide anion and a neutral heterocyclic radical, which is immediately reduced by the second electron and protonated. This research opens avenues for its application in electrochemical sensors and devices (Rejňák et al., 2004).

Catalysis and Chemical Reactions

The compound plays a role in palladium-catalyzed reactions, where its derivatives are used to facilitate methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This demonstrates its utility in the synthesis of complex molecules and pharmaceuticals, expanding the toolkit for organic chemists in the development of new drugs and materials (Giri et al., 2007).

Material Science and Sensing Applications

In material science, derivatives of this compound have been employed in the construction of metal-organic frameworks (MOFs) for environmental sensing and pesticide removal. These MOFs exhibit luminescent properties that are highly selective and sensitive to environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, showcasing potential applications in environmental monitoring and remediation (Zhao et al., 2017).

Polymer and Battery Technology

Research also extends to the application of this compound derivatives in polymer and battery technology. For instance, cyclopentadithiophene-benzoic acid copolymers, derived from this compound, have been used as conductive binders for silicon nanoparticles in anode electrodes of lithium-ion batteries. This highlights its role in enhancing the performance and stability of batteries, crucial for energy storage technologies (Wang et al., 2017).

Future Directions

The future directions for the study of “Methyl 2,3-dihydro-1-benzothiophene-3-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. It could also involve studying its physical and chemical properties in more detail, as well as its safety and hazards .

Properties

IUPAC Name

methyl 2,3-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-5,8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWAMIVBYEOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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